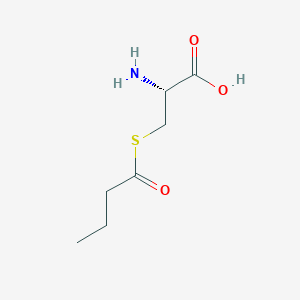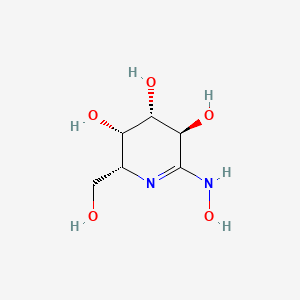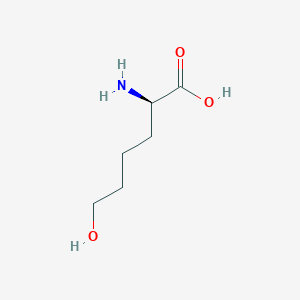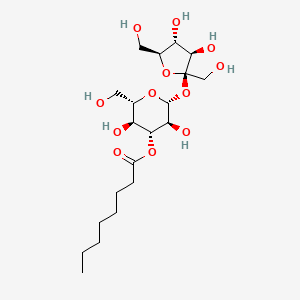
S-Butyryl-Cystein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Butyryl-Cystein is a small molecule belonging to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. This compound is characterized by its chemical formula C₇H₁₃NO₃S and a molecular weight of 191.248 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyryl-Cystein typically involves the conjugation of L-cysteine with butyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of butyric acid, followed by its reaction with L-cysteine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve maximum yield and purity of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: S-Butyryl-Cystein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thio-group and carboxyl group.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce thiols or alcohols .
Wissenschaftliche Forschungsanwendungen
S-Butyryl-Cystein has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: It is used in the development of novel materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of S-Butyryl-Cystein involves its interaction with specific molecular targets and pathways. It is known to interact with acetyl-CoA acetyltransferase, an enzyme involved in metabolic processes. The compound may exert its effects by modulating the activity of this enzyme, thereby influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- L-Cysteine
- N-Acetyl-L-Cysteine
- S-Methyl-L-Cysteine
- S-Ethyl-L-Cysteine
Comparison: S-Butyryl-Cystein is unique due to its specific conjugation with butyric acid, which imparts distinct chemical and biological properties. Compared to other cysteine derivatives, this compound may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(2R)-2-amino-3-butanoylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
QARMATOLSBVIJD-YFKPBYRVSA-N |
Isomerische SMILES |
CCCC(=O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCC(=O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)


![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)
![[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)

![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)
![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
![8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one](/img/structure/B10778185.png)
